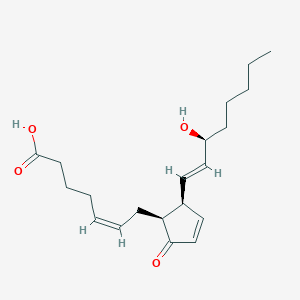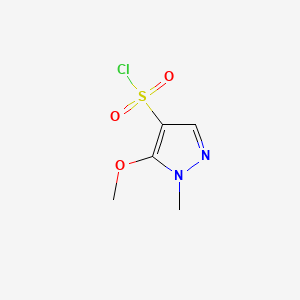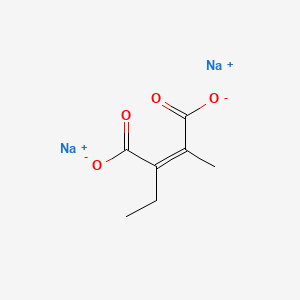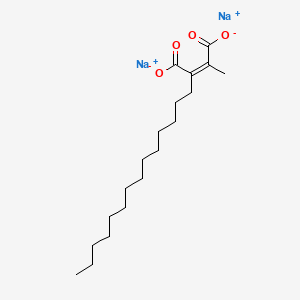
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester is a deuterated derivative of bis(4-hydroxybutyl) terephthalate. . It is a stable isotope-labeled compound, which makes it valuable for scientific studies that require precise tracking of molecular interactions.
Preparation Methods
The synthesis of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves the esterification of 1,2-Benzenedicarboxylic Acid-d4 with 4-hydroxybutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which helps in studying molecular structures and dynamics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.
Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and elimination of drugs in the body.
Industry: The compound is utilized in the production of high-performance polymers and plasticizers, enhancing the properties of materials used in various industrial applications.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterated compound acts as a tracer, allowing researchers to monitor the transformation and movement of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, facilitating the identification and quantification of metabolites .
Comparison with Similar Compounds
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can be compared with other similar compounds, such as:
Phthalic Acid (1,2-Benzenedicarboxylic Acid): A non-deuterated version used in the production of plasticizers and resins.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Used in the manufacture of high-performance polymers and coatings.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): A key raw material in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical and research applications.
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-hydroxybutoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)/i1D,2D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGVYBUJIQMSOZ-NMRLXUNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCO)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)








![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)


